molecular formula C17H22N4O3S B590517 N-[[(2S,4R)-4-[(4-methyl-5-isoquinolinyl)sulfonylamino]-2-pyrrolidinyl]methyl]acetamide CAS No. 1404437-50-8

N-[[(2S,4R)-4-[(4-methyl-5-isoquinolinyl)sulfonylamino]-2-pyrrolidinyl]methyl]acetamide

Cat. No. B590517
CAS RN: 1404437-50-8
M. Wt: 362.448
InChI Key: KAAADIFKRHNJHA-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[[(2S,4R)-4-[(4-methyl-5-isoquinolinyl)sulfonylamino]-2-pyrrolidinyl]methyl]acetamide” is a chemical compound with the molecular formula C17H22N4O3S . It has an average mass of 362.447 Da and a mono-isotopic mass of 362.141266 Da . This product is not intended for human or veterinary use and is usually available for research use.

Scientific Research Applications

Cancer Treatment

BRD-8899 has been studied for its potential use in cancer treatment. In particular, it has been identified as an inhibitor of the serine/threonine kinase 33 (STK33), which is a protein that has been implicated in various types of cancer .

KRAS-Dependent Cancer Research

KRAS-dependent cancers, which are a subset of cancers that have a specific type of mutation in the KRAS gene, have been a focus of research involving BRD-8899 . However, it’s important to note that while initial studies suggested that STK33 (and by extension, BRD-8899) could be a promising target for these types of cancers, subsequent research found that BRD-8899 did not have an effect on the viability of KRAS-dependent cancer cells .

Drug Repurposing

The process of drug repurposing involves finding new uses for existing drugs. BRD-8899, due to its inhibitory effects on STK33, has been considered in drug repurposing efforts, particularly in the context of cancer treatment .

Artificial Intelligence in Drug Discovery

BRD-8899 has also been used in research exploring the use of artificial intelligence (AI) in drug discovery . In this context, AI methods are used to predict therapeutic relationships and identify potential new uses for existing drugs, including BRD-8899 .

Apoptosis Induction

Research has shown that BRD-8899 can induce apoptosis, or programmed cell death, in cancer cells . This is a key mechanism by which many anti-cancer drugs work, as it leads to the death of cancer cells.

Cell Cycle Arrest

In addition to inducing apoptosis, BRD-8899 has also been found to cause cell cycle arrest in cancer cells . This means that the drug can stop the cells from dividing, which is another way that it can help to stop the growth of cancer.

properties

IUPAC Name

N-[[(2S,4R)-4-[(4-methylisoquinolin-5-yl)sulfonylamino]pyrrolidin-2-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-11-7-18-8-13-4-3-5-16(17(11)13)25(23,24)21-15-6-14(20-10-15)9-19-12(2)22/h3-5,7-8,14-15,20-21H,6,9-10H2,1-2H3,(H,19,22)/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAADIFKRHNJHA-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=C1C(=CC=C2)S(=O)(=O)NC3CC(NC3)CNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=CC2=C1C(=CC=C2)S(=O)(=O)N[C@@H]3C[C@H](NC3)CNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[(2S,4R)-4-[(4-methyl-5-isoquinolinyl)sulfonylamino]-2-pyrrolidinyl]methyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[[(2S,4R)-4-[(4-methyl-5-isoquinolinyl)sulfonylamino]-2-pyrrolidinyl]methyl]acetamide
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N-[[(2S,4R)-4-[(4-methyl-5-isoquinolinyl)sulfonylamino]-2-pyrrolidinyl]methyl]acetamide
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N-[[(2S,4R)-4-[(4-methyl-5-isoquinolinyl)sulfonylamino]-2-pyrrolidinyl]methyl]acetamide
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N-[[(2S,4R)-4-[(4-methyl-5-isoquinolinyl)sulfonylamino]-2-pyrrolidinyl]methyl]acetamide
Reactant of Route 5
N-[[(2S,4R)-4-[(4-methyl-5-isoquinolinyl)sulfonylamino]-2-pyrrolidinyl]methyl]acetamide
Reactant of Route 6
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N-[[(2S,4R)-4-[(4-methyl-5-isoquinolinyl)sulfonylamino]-2-pyrrolidinyl]methyl]acetamide

Q & A

Q1: What is the intended target of BRD-8899 and what were the expected outcomes of its inhibition?

A1: BRD-8899 is a potent and selective inhibitor of the serine/threonine kinase STK33. [] Previous research suggested that KRAS-dependent cancer cells might be particularly sensitive to the downregulation of STK33. [] Therefore, it was hypothesized that inhibiting STK33 with BRD-8899 could lead to the death of these cancer cells and potentially offer a novel therapeutic strategy.

Q2: Did BRD-8899 demonstrate the expected impact on KRAS-dependent cancer cell viability?

A2: Despite its potent inhibitory activity against STK33, BRD-8899 failed to significantly impact the viability of KRAS-dependent cancer cells. [] This finding suggests that inhibiting the kinase activity of STK33 alone may not be an effective approach for targeting KRAS-driven cancers.

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